molecular formula C17H17Cl2N5O2 B2803906 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338403-68-2

7-[1-(2,4-Dichlorophenoxy)ethyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2803906
CAS RN: 338403-68-2
M. Wt: 394.26
InChI Key: WSZFAMFCUKAGLB-UHFFFAOYSA-N
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Description

The compound “7-[1-(2,4-Dichlorophenoxy)ethyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups and rings, including a pyrimidine ring, a triazole ring, a morpholine ring, and a dichlorophenoxy group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized using multi-step processes that involve the formation of the pyrimidine and triazole rings, followed by the addition of the morpholine and dichlorophenoxy groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of multiple rings and functional groups .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its structure and the conditions under which it is stored or used. For example, it might undergo reactions at the morpholine ring or the dichlorophenoxy group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it might have a certain solubility in water or organic solvents, a certain melting point, and specific optical properties .

Scientific Research Applications

Antibacterial Activity

Triazole-containing hybrids, including those with 1,2,4-triazolo[1,5-a]pyrimidine structures, have been identified for their promising broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. These compounds are potent inhibitors of key bacterial enzymes and proteins, making them potential candidates for developing new antibacterial agents (Li & Zhang, 2021).

Optical Sensing and Electronic Applications

Pyrimidine derivatives, including those with triazole linkages, have found applications as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. This property makes them suitable for use in optical sensors, highlighting their potential in electronic and photonic devices (Jindal & Kaur, 2021).

Environmental Remediation

The structural analogs of 7-[1-(2,4-Dichlorophenoxy)ethyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine have been explored for their utility in environmental remediation, particularly in the treatment of wastewater contaminated with organic pollutants. These compounds participate in redox reactions that can break down toxic pollutants, offering a pathway to mitigate environmental contamination (Goodwin et al., 2018).

Antioxidant Properties

Research has also delved into the antioxidant capacities of triazole and pyrimidine hybrids. These compounds engage in redox cycling and oxidative stress mitigation, making them valuable for studying oxidative damage and its prevention in biological systems (Ilyasov et al., 2020).

Future Directions

The future research directions for this compound could include studying its synthesis, its physical and chemical properties, its potential uses, and its safety and environmental impact .

properties

IUPAC Name

4-[7-[1-(2,4-dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N5O2/c1-11(26-15-3-2-12(18)10-13(15)19)14-4-5-20-16-21-17(22-24(14)16)23-6-8-25-9-7-23/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSZFAMFCUKAGLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=NC(=NN12)N3CCOCC3)OC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[1-(2,4-Dichlorophenoxy)ethyl]-2-morpholino[1,2,4]triazolo[1,5-a]pyrimidine

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